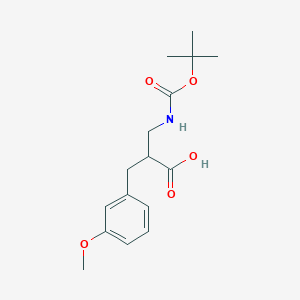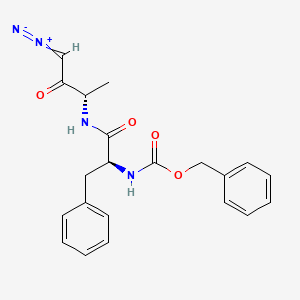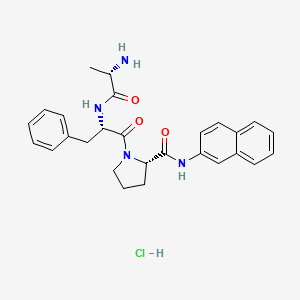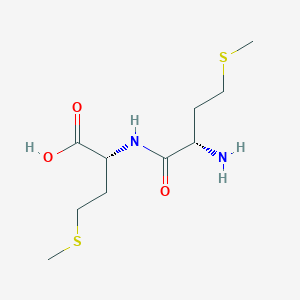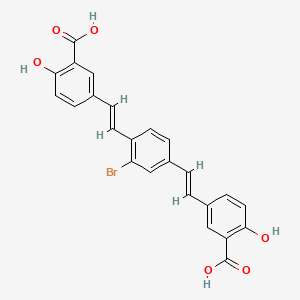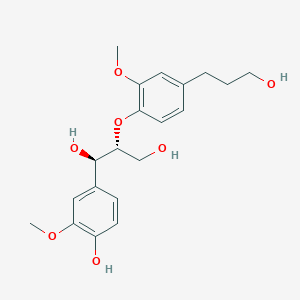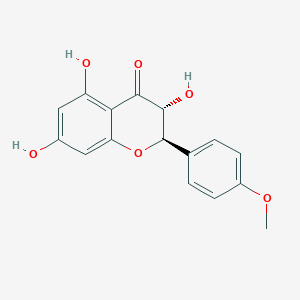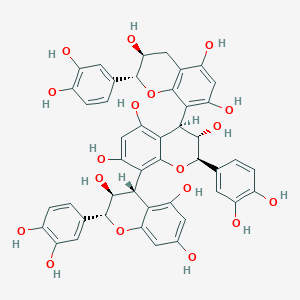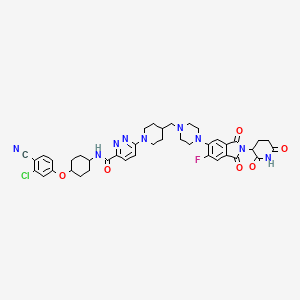
Bavdegalutamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bavdegalutamide involves multiple steps, including the formation of a linker that connects the androgen receptor ligand to an E3 ubiquitin ligase ligand. The process typically involves:
Step 1: Synthesis of the androgen receptor ligand.
Step 2: Synthesis of the E3 ubiquitin ligase ligand.
Step 3: Coupling of the two ligands via a linker.
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors and stringent quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Bavdegalutamide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Bavdegalutamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PROTAC technology and its applications in targeted protein degradation.
Biology: Investigated for its ability to selectively degrade androgen receptors in various cell lines.
Medicine: Under clinical trials for the treatment of metastatic castration-resistant prostate cancer
Industry: Potential applications in the development of new therapeutic agents targeting other disease-related proteins.
Mechanism of Action
Bavdegalutamide exerts its effects by binding to the androgen receptor and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the androgen receptor via the proteasome pathway. The degradation of the androgen receptor inhibits its signaling, which is crucial for the growth and survival of prostate cancer cells .
Comparison with Similar Compounds
Vepdegestrant (ARV-471): Targets estrogen receptors and is being investigated for the treatment of breast cancer.
Uniqueness of Bavdegalutamide: this compound is unique due to its high specificity and potency in degrading the androgen receptor. It has shown promising results in clinical trials, particularly in patients with specific androgen receptor mutations .
Properties
CAS No. |
2222112-77-6 |
|---|---|
Molecular Formula |
C41H43ClFN9O6 |
Molecular Weight |
812.3 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55) |
InChI Key |
CLCTZVRHDOAUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


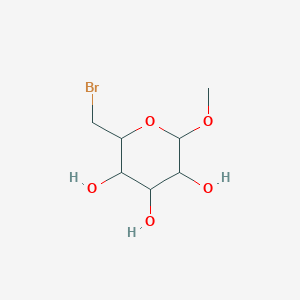
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)
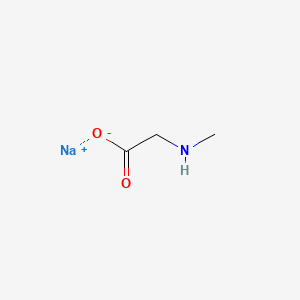

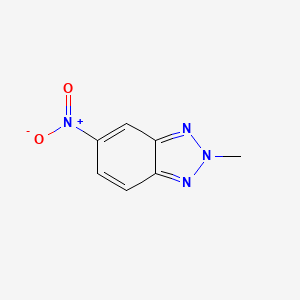
![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)
